Cas no 92961-15-4 (3-Phenylimidazo1,2-Apyridine)
3-Phenylimidazo1,2-Apyridine Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine,3-phenyl-
- 3-phenylimidazo[1,2-a]pyridine
- 9-phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene
- CS-0330235
- AKOS019066929
- NSC81252
- DTXSID80292269
- SCHEMBL2650330
- AS-38314
- CHEMBL4563888
- MFCD02930754
- 92961-15-4
- Oprea1_062957
- CCG-40436
- NSC-81252
- 3-Phenylimidazo1,2-Apyridine
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- MDL: MFCD02930754
- Inchi: 1S/C13H10N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-10H
- InChI Key: AFWDAKKJDBULCR-UHFFFAOYSA-N
- SMILES: N12C=CC=CC1=NC=C2C1C=CC=CC=1
Computed Properties
- Exact Mass: 194.084398327g/mol
- Monoisotopic Mass: 194.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.3Ų
3-Phenylimidazo1,2-Apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196001-250mg |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 250mg |
$241.74 | 2023-08-31 | |
| Alichem | A029196001-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 1g |
$597.92 | 2023-08-31 | |
| Alichem | A029196001-5g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 5g |
$1740.48 | 2023-08-31 | |
| Chemenu | CM270853-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 1g |
$344 | 2021-08-18 | |
| TRC | P400408-10mg |
3-Phenylimidazo[1,2-A]pyridine |
92961-15-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P400408-50mg |
3-Phenylimidazo[1,2-A]pyridine |
92961-15-4 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | P400408-100mg |
3-Phenylimidazo[1,2-A]pyridine |
92961-15-4 | 100mg |
$ 320.00 | 2022-06-02 | ||
| Chemenu | CM270853-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 1g |
$*** | 2023-03-31 | |
| Crysdot LLC | CD11011201-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 1g |
$364 | 2024-07-19 | |
| A2B Chem LLC | AI62171-100mg |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 95% | 100mg |
$212.00 | 2024-07-18 |
3-Phenylimidazo1,2-Apyridine Suppliers
3-Phenylimidazo1,2-Apyridine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3-Phenylimidazo1,2-Apyridine
Imidazo[1,2-a]pyridine,3-phenyl-: A Comprehensive Overview
Imidazo[1,2-a]pyridine, a heterocyclic compound with a fused ring system combining an imidazole and pyridine moiety, has garnered significant attention in the field of biomedical research. Its unique structure provides a robust framework for various biological applications, ranging from drug discovery to biochemical studies.
The compound, also known as 3-phenyl-imidazo[1,2-a]pyridine, is distinguished by its skeletal framework that offers exceptional stability and reactivity. This makes it a valuable component in the synthesis of complex molecules, including those with potential pharmacological activities.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in cancer research. For instance, researchers have explored their role as anticancer agents, leveraging their ability to modulate key pathways involved in tumor growth and metastasis. These findings underscore the compound's potential as a scaffold for developing novel therapeutic agents.
In addition to its pharmaceutical applications, 3-phenyl-imidazo[1,2-a]pyridine has been utilized in biotechnology for its ability to interact with biomolecules such as DNA and proteins. This interaction has been harnessed to create innovative tools for molecular diagnostics and biosensing technologies.
The compound's versatility is further demonstrated by its application in neuroscience. Studies have shown that certain derivatives exhibit neuroprotective properties, making them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Moreover, the compound's role in immunology cannot be overlooked. Researchers have investigated its potential as an immunomodulatory agent, particularly in the context of cancer immunotherapy. Its ability to enhance immune responses against tumors has positioned it as a valuable research tool in this field.
Looking ahead, advancements in sustainable chemistry have led to the development of more efficient synthetic methods for imidazo[1,2-a]pyridine derivatives. These methods not only improve yield but also reduce environmental impact, aligning with global efforts toward green chemistry.
In conclusion, 3-phenyl-imidazo[1,2-a]pyridine stands as a testament to the endless possibilities of heterocyclic chemistry in biomedical sciences. Its diverse applications, coupled with ongoing research advancements, ensure its continued relevance in shaping the future of pharmaceuticals and biochemical technologies.
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